molecular formula C11H12N2O2 B14639231 2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- CAS No. 56622-58-3

2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-

Cat. No.: B14639231
CAS No.: 56622-58-3
M. Wt: 204.22 g/mol
InChI Key: GLPJDFKSGUNANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- is a chemical compound with a molecular formula of C10H10N2O2 It is known for its unique structure, which includes a pyrrolidinedione ring substituted with a 6-methyl-3-pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- typically involves the reaction of 2,5-pyrrolidinedione with 6-methyl-3-pyridinylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyrrolidinedione ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinylmethyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.

    Substitution: Various nucleophiles like amines, thiols; in the presence of a base and an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anticonvulsant or anti-inflammatory properties.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Succinimide, N-methyl-:

    1-Methyl-2,5-pyrrolidinedione: Another related compound with a simpler structure, lacking the pyridinylmethyl substitution.

    1-Methyl-3-phenyl-2,5-pyrrolidinedione: Known for its anticonvulsant properties, this compound has a phenyl group instead of a pyridinylmethyl group.

Uniqueness

2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- is unique due to the presence of the 6-methyl-3-pyridinylmethyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

56622-58-3

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-[(6-methylpyridin-3-yl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C11H12N2O2/c1-8-2-3-9(6-12-8)7-13-10(14)4-5-11(13)15/h2-3,6H,4-5,7H2,1H3

InChI Key

GLPJDFKSGUNANB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CN2C(=O)CCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.